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molecular formula C10H11BrO2 B503158 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane CAS No. 39172-32-2

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No. B503158
M. Wt: 243.1g/mol
InChI Key: BMECYBCLXRLALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910744B2

Procedure details

30.1 g (151 mmol) of (3-bromophenyl)methyl ketone and 13.8 g (222 mmol) of ethylene glycol are dissolved in 120 mL of benzene, mixed with 60 mg of 4-toluenesulphonic acid and boiled under reflux at a water separator (Dean-Stark apparatus) until no more water is separated off. The reaction solution is washed with 50 mL of a 0.5 M NaHCO3 solution, the organic phase is separated off and dried over anhydrous MgSO4. After removal of the benzene in a rotary evaporator, the residue becomes the product with a purity (GC) of 97% in nearly quantitative yield as colorless oily liquid. C10H11O2Br.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([CH3:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[CH2:11](O)[CH2:12][OH:13].C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH3:10])[O:13][CH2:12][CH2:11][O:9]2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(=O)C
Name
Quantity
13.8 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated off
WASH
Type
WASH
Details
The reaction solution is washed with 50 mL of a 0.5 M NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the benzene
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C1(OCCO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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